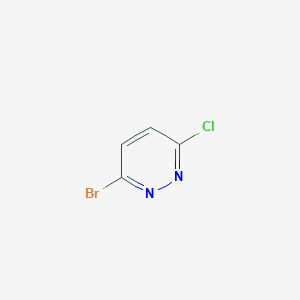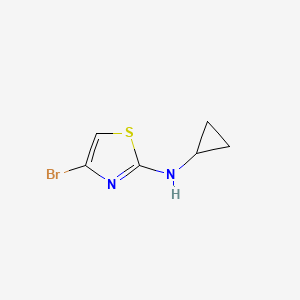
6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde
Overview
Description
6-(2-Methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde, also known as MECB, is a chemical compound that has been studied for its various applications in scientific research. It is a member of the benzodioxole family and is characterized by its C8H8O3 molecular structure. MECB is an important intermediate in organic synthesis, and has been used to synthesize a variety of compounds and materials. Its unique properties make it a useful tool for researchers in a variety of fields, including organic chemistry, materials science, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Synthesis and Structural Analysis : The compound's derivatives have been synthesized and structurally analyzed in various studies. For instance, derivatives of 1,3-benzodioxole-5-carbaldehyde, which are structurally related to 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde, have been synthesized and analyzed for their molecular structure and properties (Zhang, Wang, & Yu, 2007), (Cobo, Nogueras, de la Torre, & Glidewell, 2009).
Biological Activities and Applications
- Anticancer and Antiviral Activities : Certain derivatives of 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde have been explored for their anticancer and antiviral properties. For example, studies on thiopyrano[2,3-d]thiazole-6-carbaldehydes, a related compound, have shown potential antimitotic activity against leukemia and influence on various viruses (Lozynskyi et al., 2016).
Material Science and Composite Development
- Polymer and Composite Material Development : Research has been conducted on incorporating similar compounds into silica to develop composite materials, such as in the study involving poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica composites (Kubo et al., 2005).
Fragrance and Flavor Industry Applications
- Odorants with Marine Notes : In the fragrance and flavor industry, derivatives of 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde have been investigated for their scent properties, particularly in creating marine notes (Gaudin & Laumer, 2015).
Discovery of Novel Natural Compounds
- Isolation from Natural Sources : Research has also focused on isolating novel compounds with a benzodioxole structure, which is closely related to 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde, from natural sources like Astrodaucus persicus (Goodarzi et al., 2016).
properties
IUPAC Name |
6-(2-methoxyethoxy)-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-13-2-3-14-9-5-11-10(15-7-16-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTLRUZOTPPBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)









![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)
![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)